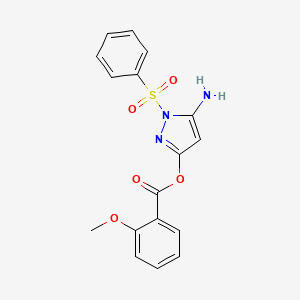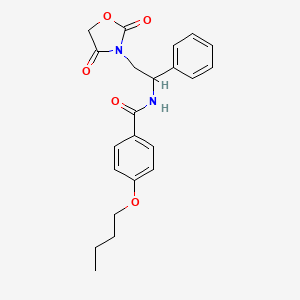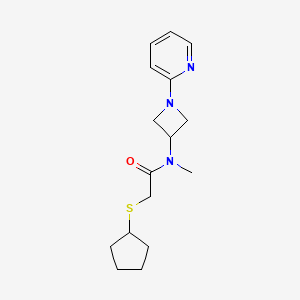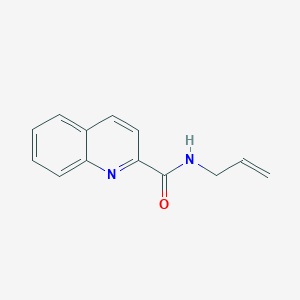
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Crystal Engineering
Doubly Dearomatising Intramolecular Coupling
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide is involved in synthesis processes that include doubly dearomatising intramolecular coupling. This coupling gives rise to spirocyclic or doubly spirocyclic compounds, which are crucial for the development of novel chemical entities with potential therapeutic applications (Brice & Clayden, 2009).
Crystal Engineering and Pharmaceutical Cocrystals
The compound has been utilized in crystal engineering to explore novel carboxamide-pyridine N-oxide synthons, which are significant for assembling isonicotinamide N-oxide in a triple helix architecture. These synthons are also exploited to synthesize cocrystals of barbiturate drugs, demonstrating the compound's role in pharmaceutical development (Reddy, Babu, & Nangia, 2006).
Molecular Structure and Interactions
Structural Landscape of Cocrystals
Research into the structural landscape of benzoic acid and isonicotinamide cocrystals reveals the importance of acid-pyridine heterosynthon in the formation of cocrystals. These findings are pivotal for understanding the molecular assembly and design of new cocrystalline forms with enhanced physical properties (Dubey & Desiraju, 2014).
properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-8-11-18-12-9-13)20-14-4-6-15(7-5-14)22-16-3-1-2-10-19-16/h1-3,8-12,14-15H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPRNHBOISURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2572901.png)

![4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2572903.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572904.png)





![4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2572914.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)
